molecular formula C14H10N2O2 B599734 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one CAS No. 181122-95-2

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one

Cat. No.: B599734
CAS No.: 181122-95-2
M. Wt: 238.246
InChI Key: UBPYLMGYIGLNCM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxyl and phenyl groups in its structure suggests it may have interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: A suitable naphthyridine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position using reagents like hydrogen peroxide or other oxidizing agents.

    Phenylation: Introduction of the phenyl group at the 3-position through a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, potentially reducing the naphthyridine ring or the phenyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced naphthyridine or phenyl derivative.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the phenyl group, potentially altering its reactivity and biological activity.

    3-Phenyl-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyl group, which may affect its solubility and chemical properties.

Uniqueness

The presence of both hydroxyl and phenyl groups in 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one makes it unique, potentially offering a combination of properties from both functional groups, such as enhanced reactivity and biological activity.

Properties

IUPAC Name

4-hydroxy-3-phenyl-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11(9-5-2-1-3-6-9)14(18)16-10-7-4-8-15-12(10)13/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPYLMGYIGLNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=CC=N3)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716361
Record name 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181122-95-2
Record name 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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